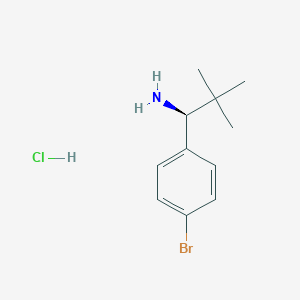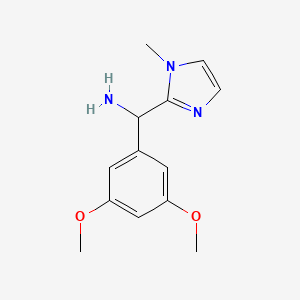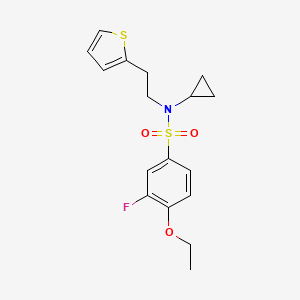![molecular formula C15H21NO5S B2524545 N-(1,4-ジオキサスピロ[4.4]ノナン-2-イルメチル)-4-メトキシベンゼンスルホンアミド CAS No. 899962-96-0](/img/structure/B2524545.png)
N-(1,4-ジオキサスピロ[4.4]ノナン-2-イルメチル)-4-メトキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of pharmacological activities. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry for their antibacterial and diuretic properties, among others. While the specific compound is not directly studied in the provided papers, related sulfonamide derivatives have been synthesized and evaluated for various biological activities, including anticonvulsant, anticancer, and carbonic anhydrase inhibitory effects .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a core sulfonamide structure to enhance biological activity or to target specific receptors or enzymes. For example, the synthesis of novel N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives was carried out to evaluate their anticonvulsant activities . The synthesis process typically involves multiple steps, including the preparation of key intermediates, which are then further modified to obtain the desired sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity and interaction with biological targets. Techniques such as FT-IR, Laser-Raman, UV–vis, and NMR spectroscopy, as well as computational methods like DFT calculations, are used to study the structural geometry, vibrational wavenumbers, chemical shifts, and electronic absorption wavelengths of these compounds . The molecular geometry and spectral results from these studies can provide insights into the potential biological activities of the compounds.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the functional groups present. These reactions can include the formation of intramolecular hydrogen bonds, as investigated with NBO analysis in one of the studies . Understanding these chemical reactions is important for predicting the stability and reactivity of the compounds under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for determining the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of different substituents can significantly alter the lipophilicity and, consequently, the absorption and distribution of the compounds within the body .
Relevant Case Studies
Several case studies have been conducted to evaluate the biological activities of sulfonamide derivatives. For example, certain derivatives have shown promising anticonvulsant activities in animal models . Other studies have focused on the anticancer effects of dibenzenesulfonamides by inducing apoptosis and autophagy pathways . Additionally, the inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives has been investigated for potential therapeutic applications .
科学的研究の応用
- 研究者はこの化合物の熱力学的性質を調査してきました。 NIST/TRC Web Thermo Tablesは、標準沸点、臨界温度、臨界圧力、密度、蒸発エンタルピーなどの特性に関する厳密に評価されたデータを提供しています 。これらの特性は、異なる相と条件におけるその挙動を理解するために不可欠です。
- この化合物のスピロ構造は、有機合成において興味深いものです。たとえば、スピロ中心の構築に使用されてきました。 重要な反応には、シャープレス不斉ジヒドロキシ化、ワインレブケトン合成、山口エステル化などがあります 。研究者はその反応性と新しい分子の設計における潜在的な用途を探求しています。
熱物理的性質
有機合成
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-19-12-4-6-14(7-5-12)22(17,18)16-10-13-11-20-15(21-13)8-2-3-9-15/h4-7,13,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEGTYXMSOHRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)






![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2524485.png)